molecular formula C8H17N B2605198 3-Ethyl-3-methylpiperidine CAS No. 856838-95-4

3-Ethyl-3-methylpiperidine

Cat. No.: B2605198
CAS No.: 856838-95-4
M. Wt: 127.231
InChI Key: CGCJUEBKFAMLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-methylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound is particularly notable for its unique structural features, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylpiperidine typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl and methyl halides under basic conditions. The reaction proceeds as follows: [ \text{Piperidine} + \text{Ethyl Halide} + \text{Methyl Halide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This process involves the use of a catalyst such as molybdenum disulfide to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

3-Ethyl-3-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methylpiperidine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It may also inhibit specific enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.

    3-Methylpiperidine: A closely related derivative with similar chemical properties.

    3-Ethylpiperidine: Another derivative with comparable structural features.

Uniqueness: 3-Ethyl-3-methylpiperidine is unique due to the presence of both ethyl and methyl groups on the piperidine ring. This dual substitution pattern imparts distinct steric and electronic effects, influencing its reactivity and biological activity .

Properties

IUPAC Name

3-ethyl-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-8(2)5-4-6-9-7-8/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCJUEBKFAMLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.